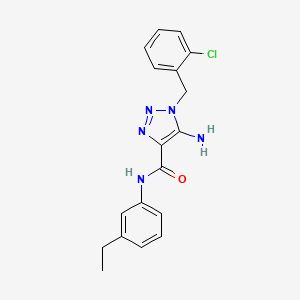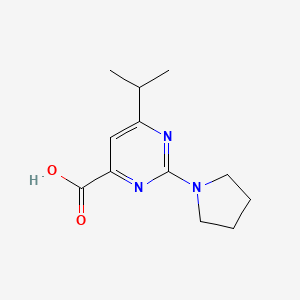
6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IPPC and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves the inhibition of various enzymes and signaling pathways. IPPC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, IPPC can induce apoptosis and inhibit cell proliferation in cancer cells. IPPC has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. By inhibiting NF-κB, IPPC can reduce the production of pro-inflammatory cytokines and chemokines. In addition, IPPC has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress. By activating Nrf2, IPPC can reduce oxidative stress and protect against neurodegeneration.
Biochemische Und Physiologische Effekte
6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, IPPC can induce apoptosis and inhibit cell proliferation. In inflammation, IPPC can reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, IPPC can have neuroprotective effects and improve cognitive function. IPPC has also been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid in lab experiments include its potential therapeutic applications in cancer, inflammation, and neurological disorders. IPPC has been shown to have a favorable safety profile and can be easily synthesized. The limitations of using IPPC in lab experiments include the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for research on 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid. These include:
1. Further studies to determine the efficacy and safety of IPPC in humans.
2. Studies to determine the optimal dosing and administration of IPPC in various diseases.
3. Studies to investigate the potential of IPPC as a combination therapy with other drugs.
4. Studies to investigate the potential of IPPC as a diagnostic tool for cancer and neurological disorders.
5. Studies to investigate the potential of IPPC as a dietary supplement for reducing oxidative stress and improving mitochondrial function.
Conclusion:
6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPC has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the efficacy and safety of IPPC in humans and to investigate its potential as a combination therapy with other drugs, a diagnostic tool, and a dietary supplement.
Synthesemethoden
The synthesis of 6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves the reaction of 2-aminopyrimidine-4-carboxylic acid with isopropyl chloroformate and pyrrolidine in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with pyrrolidine to form the final product.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, IPPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, IPPC has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, IPPC has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
6-propan-2-yl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)9-7-10(11(16)17)14-12(13-9)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCBSMBKBYQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)
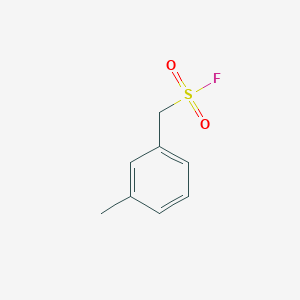
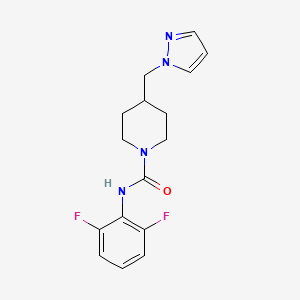
![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)
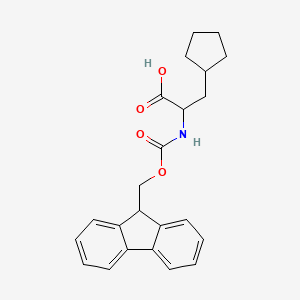
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)
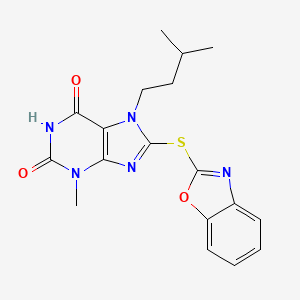
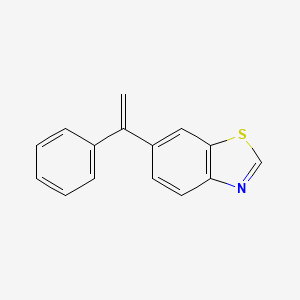
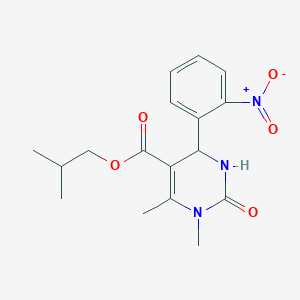
![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)
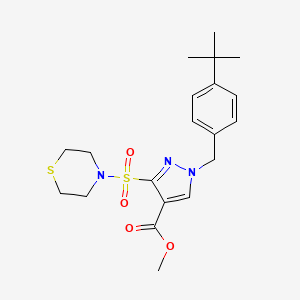
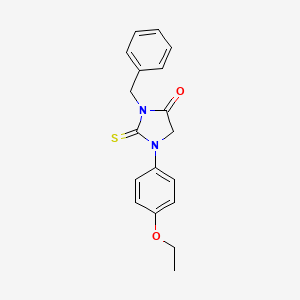
![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)
